7-cyano-3,4-dihydroquinoxalin-2(1H)-one

JNK3 inhibitor Kinase selectivity Structure-activity relationship

7-Cyano-3,4-dihydroquinoxalin-2(1H)-one (CAS 186666-78-4), also named 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile, is a heterobicyclic building block featuring a lactam-containing dihydroquinoxalinone core with a cyano substituent at the 6-position. This scaffold serves as a critical pharmacophoric fragment in medicinal chemistry, particularly as the core structure of potent and isoform-selective c-Jun N-terminal kinase 3 (JNK3) inhibitors.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
CAS No. 186666-78-4
Cat. No. B064151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-cyano-3,4-dihydroquinoxalin-2(1H)-one
CAS186666-78-4
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(N1)C=CC(=C2)C#N
InChIInChI=1S/C9H7N3O/c10-4-6-1-2-7-8(3-6)12-9(13)5-11-7/h1-3,11H,5H2,(H,12,13)
InChIKeyPWMVKMIOIWVMSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Cyano-3,4-dihydroquinoxalin-2(1H)-one (CAS 186666-78-4): Core Scaffold & Key Intermediate for Selective Kinase Inhibitor Development


7-Cyano-3,4-dihydroquinoxalin-2(1H)-one (CAS 186666-78-4), also named 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile, is a heterobicyclic building block featuring a lactam-containing dihydroquinoxalinone core with a cyano substituent at the 6-position . This scaffold serves as a critical pharmacophoric fragment in medicinal chemistry, particularly as the core structure of potent and isoform-selective c-Jun N-terminal kinase 3 (JNK3) inhibitors [1]. Its molecular formula is C9H7N3O with a molecular weight of 173.17 g/mol, and it is commercially available in purities typically ≥95% .

Why 7-Cyano-3,4-dihydroquinoxalin-2(1H)-one Cannot Be Substituted by Common Dihydroquinoxalinone Analogs in JNK3-Targeted Programs


Simple replacement of the 6-cyano group in 7-cyano-3,4-dihydroquinoxalin-2(1H)-one with hydrogen, nitro, methyl, or halogen substituents leads to drastically different pharmacological profiles, as demonstrated by systematic structure-activity relationship (SAR) studies on JNK3 inhibitors [1]. The unsubstituted analog (J46) shows high off-target inhibition of DDR1 and EGFR kinases and poor physicochemical properties, while the 6-nitro derivative abolishes JNK3 activity entirely [1]. Only the 6-cyano substitution simultaneously enhances JNK3 inhibitory potency, confers >50-fold selectivity over DDR1 and EGFR, and improves drug-like properties such as clogD and LipE [1]. Therefore, sourcing the precise 7-cyano building block is essential for maintaining the validated SAR trajectory in lead optimization campaigns targeting JNK3-driven diseases.

Quantitative Differentiation of 7-Cyano-3,4-dihydroquinoxalin-2(1H)-one Against Structural Analogs in JNK3 Inhibitor Development


6-Cyano Substitution Preserves and Enhances JNK3 Inhibitory Potency Compared to 6-H and 6-NO2 Analogs

In a series of 3,4-dihydroquinoxalin-2(1H)-one-derived JNK3 inhibitors, the compound bearing a 6-cyano substituent (J46-37, synthesized from 7-cyano-3,4-dihydroquinoxalin-2(1H)-one) exhibited an IC50 of 0.19 µM against JNK3. In contrast, the unsubstituted parent compound (J46) showed an IC50 of 0.25 µM, while the 6-nitro analog (J46-36) displayed only 26% inhibition at 10 µM, indicating that the cyano group is uniquely capable of maintaining and slightly improving JNK3 potency [1].

JNK3 inhibitor Kinase selectivity Structure-activity relationship

6-Cyano Group Confers >50-Fold Selectivity for JNK3 over Off-Target Kinases DDR1 and EGFR Compared to the Unsubstituted Lead

The unsubstituted lead compound J46 (6-H) displayed high DDR1 and EGFR (T790M, L858R) inhibition with IC50 values of 0.16 µM and 0.37 µM, respectively, representing significant off-target liability. In sharp contrast, the 6-cyano derivative J46-37 showed >50-fold better potency against JNK3 than against DDR1 and EGFR, effectively eliminating these off-target activities [1]. This selectivity improvement is directly attributable to the 6-cyano substituent introduced via the 7-cyano-3,4-dihydroquinoxalin-2(1H)-one intermediate.

Kinase selectivity Off-target profiling JNK3 inhibitor

6-Cyano Substitution Improves Physicochemical Properties (clogD and LipE) Versus Unsubstituted and 6-Nitro Analogs

The lead compound J46 (6-H) suffered from poor physicochemical properties, including high clogD and poor water solubility. Systematic SAR studies revealed that introducing a 6-cyano group (J46-37) improved the calculated distribution coefficient (clogD) to 2.6 and the lipophilic ligand efficiency (LipE) to 4.1, compared to the 6-nitro analog which had a clogD of 2.6 and undetermined LipE [1]. The cyano group thus provides a favorable balance of lipophilicity and potency, addressing the developability liabilities of earlier analogs.

Drug-likeness clogD LipE Physicochemical optimization

7-Cyano-3,4-dihydroquinoxalin-2(1H)-one Provides a Versatile Synthetic Handle for Divergent Derivative Synthesis

The 7-cyano group serves as a chemically addressable functional handle enabling subsequent derivatization (e.g., reduction to amine, hydrolysis to amide, or conversion to tetrazole) to further modulate pharmacological properties. In contrast, the unsubstituted 3,4-dihydroquinoxalin-2(1H)-one lacks this reactive functionality and requires more complex late-stage functionalization strategies. The cyano-substituted scaffold has been specifically utilized as a key intermediate in the synthesis of J46-37, a highly selective JNK3 inhibitor with well-characterized physicochemical properties [1].

Synthetic intermediate Medicinal chemistry Quinoxalinone diversification

High-Impact Application Scenarios for 7-Cyano-3,4-dihydroquinoxalin-2(1H)-one Driven by Quantitative Differentiation Data


JNK3-Selective Inhibitor Lead Optimization for Neurodegenerative Disease Programs

In developing JNK3 inhibitors for Alzheimer's or Parkinson's disease, medicinal chemistry teams require building blocks that provide pre-validated SAR for potency and kinome selectivity. The 7-cyano-3,4-dihydroquinoxalin-2(1H)-one scaffold, when elaborated with appropriate hydrophobic groups (e.g., naphthyl), yields compounds (exemplified by J46-37) with sub-micromolar JNK3 potency and >50-fold selectivity over DDR1 and EGFR off-targets [1]. This scaffold eliminates the time and cost of de novo SAR exploration at the 6-position, allowing teams to focus optimization efforts on the 3-position substituent for enhanced isoform selectivity [1].

Physicochemical Property Optimization in Kinase Inhibitor Drug Discovery

For programs where lead compounds exhibit high lipophilicity (clogD > 4) and poor aqueous solubility, the 7-cyano building block offers a proven strategy to reduce clogD while maintaining or improving target potency. The derived compound J46-37 achieved a clogD of 2.6 and a LipE of 4.1, representing a favorable balance of potency and drug-like properties compared to the unsubstituted lead [1]. Procurement of this intermediate enables the design of analogs with improved developability profiles without sacrificing target engagement [1].

Focused Library Synthesis for Kinase Selectivity Profiling

The cyano group at the 6-position serves as a versatile handle for late-stage diversification into amides, tetrazoles, or amines, enabling the rapid generation of focused compound libraries. This synthetic flexibility, combined with the validated SAR showing that the 6-cyano motif eliminates DDR1/EGFR off-target activity, makes this scaffold an ideal starting point for systematic kinome selectivity profiling studies [1]. Researchers can efficiently explore chemical space around the 3-position while relying on the 6-cyano group to maintain the desired selectivity profile [1].

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